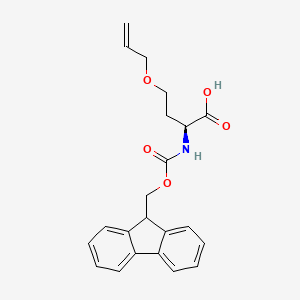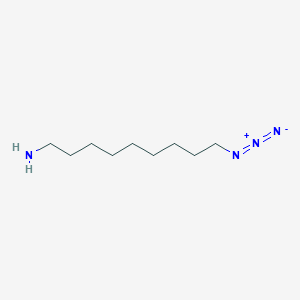
BocNH-PEG3-CH2CH2I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BocNH-PEG3-CH2CH2I, also known as tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG) derivative. This compound features a Boc-protected amine group and an iodine atom, making it a versatile reagent in various chemical and biological applications. The PEG spacer enhances solubility in aqueous media and reduces immunogenicity, making it suitable for modifying biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG3-CH2CH2I typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) to form BocNH-PEG3.
Introduction of the Iodine Group: The protected PEG derivative is then reacted with an iodinating agent, such as iodine or an iodine-containing compound, under mild conditions to introduce the iodine atom at the terminal position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
BocNH-PEG3-CH2CH2I undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to regenerate the free amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with this compound in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include PEG derivatives with various functional groups.
Deprotected Amine: Removal of the Boc group yields the free amine derivative.
Scientific Research Applications
BocNH-PEG3-CH2CH2I has a wide range of applications in scientific research:
Chemistry: Used as a reagent for introducing PEG spacers in various chemical syntheses.
Biology: Employed in the modification of proteins and peptides to enhance solubility and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of PEGylated materials for various industrial applications.
Mechanism of Action
The mechanism of action of BocNH-PEG3-CH2CH2I involves:
PEGylation: The PEG spacer increases solubility and stability of the modified molecules.
Nucleophilic Substitution:
Deprotection: The Boc group can be removed to expose the amine group, allowing further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
BocNH-PEG2-CH2CH2I: A shorter PEG spacer with similar properties.
BocNH-PEG3-CH2COOH: Contains a carboxyl group instead of an iodine atom.
BocNH-PEG6-acid: A longer PEG spacer with a carboxyl group.
Uniqueness
BocNH-PEG3-CH2CH2I is unique due to its combination of a Boc-protected amine and an iodine atom, providing versatility in chemical modifications and applications. The PEG spacer enhances solubility and reduces immunogenicity, making it suitable for various biological and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26INO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVFDWKHQUSIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














